6-bromo-2,2,4,7-tetramethyl-1H-quinoline
Description
6-Bromo-2,2,4,7-tetramethyl-1H-quinoline is a brominated quinoline derivative characterized by a quinoline core substituted with a bromine atom at position 6 and methyl groups at positions 2, 2, 4, and 6. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
1260758-82-4 |
|---|---|
Molecular Formula |
C13H16BrN |
Molecular Weight |
266.18 |
IUPAC Name |
6-bromo-2,2,4,7-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C13H16BrN/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12/h5-7,15H,1-4H3 |
InChI Key |
XOXBDHLJZASORX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Br)C(=CC(N2)(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CC(N2)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
(a) Bromine Position and Electronic Effects
- 6-Bromo-2-methylquinoline (CAS 877-42-9): Features a bromine at position 6 and a methyl group at position 2. The bromine atom enhances electrophilic substitution reactivity, while the methyl group increases steric hindrance. This compound’s $ ^1H $ NMR shows aromatic protons at δ 7.34–8.00 ppm, with the methyl group resonating at δ 2.77 ppm .
- 6-Bromo-2-(trifluoromethyl)quinoline-4-carboxamide derivatives (): The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, enhancing binding affinity to biological targets like GLUT1 (Ki values in the nanomolar range) .
(b) Methyl Group Substitution Patterns
- Dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate (): The 2-methyl group stabilizes the dihydroquinoline ring in a screw-boat conformation, while ester groups at positions 2 and 4 enable hydrogen bonding (N–H⋯O interactions) in the crystal lattice .
- 6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS 3279-90-1): The ketone group at position 2 increases polarity, affecting solubility and intermolecular interactions .
Key Observations :
Common Strategies for Brominated Quinolines
- Suzuki Coupling: Used in to introduce arylboronic acids to 6-bromo-3-iodoquinoline, yielding derivatives like 32a .
- Nucleophilic Aromatic Substitution: employs 6-bromo-4-chloroquinoline (8) to synthesize 6-bromo-N-(2-methyl-2H-benzo[d]triazol-5-yl)quinolin-4-amine via Hünig’s base-mediated coupling .
- Microwave-Assisted Cyclization: synthesizes dihydroquinolines using Bi(OTf)$_3$ as a catalyst under microwave irradiation, achieving 81% yield .
Challenges in Tetramethyl Substitution
The synthesis of 6-bromo-2,2,4,7-tetramethyl-1H-quinoline would likely require:
Sequential Friedländer or Doebner–Miller reactions to assemble the quinoline core.
Bromination at position 6 using NBS (N-bromosuccinimide).
Methylation via alkyl halides or dimethyl sulfate, though steric hindrance at position 2 may necessitate optimized conditions .
Physicochemical and Spectral Properties
Comparative Data Table
Notes:
- Methyl groups in dihydroquinolines upfield-shift adjacent protons due to reduced ring strain .
- Carbonyl groups (e.g., esters, ketones) dominate IR spectra between 1650–1705 cm$^{-1}$.
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